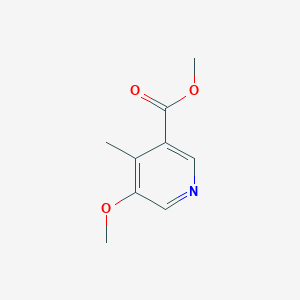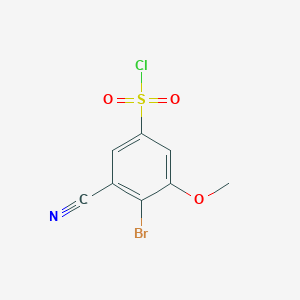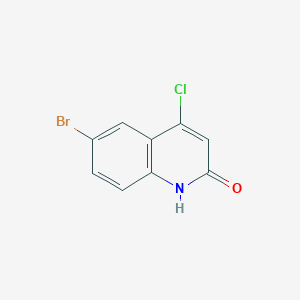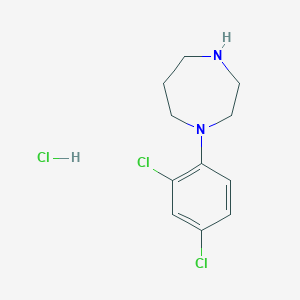
1-(2,4-Dichlorophenyl)-1,4-diazepane hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing a piperazine pharmaceutical intermediate involves several steps, including reactions with thionyl chloride and 3-chloroaniline . Another study reported the synthesis of 1,2,4-triazole derivatives, which could potentially be adapted for the synthesis of "1-(2,4-Dichlorophenyl)-1,4-diazepane hydrochloride" .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on related compounds provide some insights. For example, a synthetic method for 2,4-dichlorobenzonitrile involves uniformly mixing 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research highlights the synthesis of various 1,4-diazepane derivatives showcasing the chemical flexibility and potential applications in different fields, such as materials science and pharmaceuticals. These compounds are synthesized through condensation reactions and characterized using techniques like IR, NMR, and X-ray crystallography, indicating their structural complexity and potential for further chemical modifications (Wang et al., 2014), (Ramirez-Montes et al., 2012).
Chemical Properties and Reactivity
- Studies delve into the unique chemical reactivity and properties of 1,4-diazepane derivatives. Investigations into their synthesis under various conditions, like microwave irradiation, and their reactivity patterns highlight the potential for these compounds in advanced chemical syntheses and material science (Banfi et al., 2007), (Wlodarczyk et al., 2007).
Advanced Materials Synthesis
- The compound's potential extends into the realm of advanced materials, such as the synthesis of low-symmetry tribenzoporphyrazines with annulated 6H-1,4-diazepine rings. This application signifies the compound's role in creating complex molecular architectures with potential uses in electronics, photonics, and as catalysts (Donzello et al., 2008).
Spectroscopic Studies and Molecular Insights
- Spectroscopic studies offer deep insights into the molecular structure and electronic properties of 1,4-diazepane derivatives. These studies are crucial in understanding the compound's behavior in different chemical environments and its potential in various applications, ranging from chemical sensing to drug design (Kuruvilla et al., 2018).
Catalytic and Chemical Transformation Studies
- Research illustrates the compound's role in catalyzing chemical transformations, an area essential for developing new chemical processes and manufacturing methods. These studies lay the groundwork for using these compounds as catalysts or reactive intermediates in industrial and pharmaceutical chemistry (Sankaralingam & Palaniandavar, 2014), (El Bouakher et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antitrypanosomiasis activity . The protein targets of the evolutionary cycle of T. cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51, were considered in these studies .
Mode of Action
Molecular docking and dynamics simulations suggest that similar compounds act on the active site of the cyp51 receptor, with hydrogen interactions that showed a high degree of occupation, establishing a stable complex with the target .
Biochemical Pathways
cruzi .
Pharmacokinetics
Mpo analysis and admet prediction tests suggest that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
In vitro tests showed that similar compounds have effectiveness against trypomastigotes .
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15;/h2-3,8,14H,1,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIVEIGHQILZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




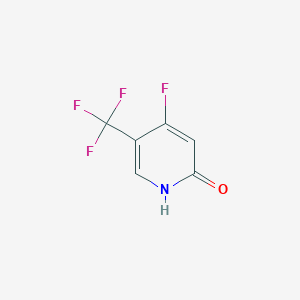

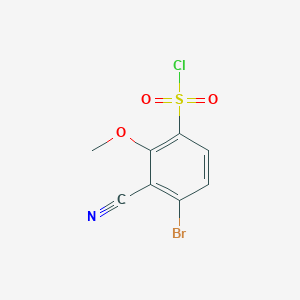

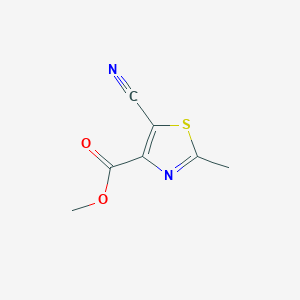
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)
![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)
